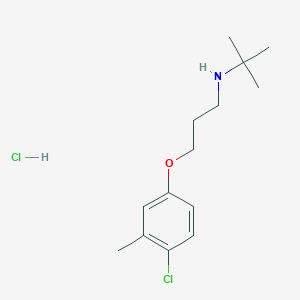
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential use in the treatment of obesity and metabolic disorders.
作用机制
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the breakdown of stored fat and the release of fatty acids into the bloodstream. This process, known as lipolysis, increases energy expenditure and reduces body weight gain.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been shown to have other biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and mitochondrial biogenesis, which may contribute to its weight loss effects. It also has anti-inflammatory effects and has been shown to reduce liver fat accumulation.
实验室实验的优点和局限性
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a useful tool for studying the β3-adrenergic receptor and its role in lipid metabolism and energy expenditure. Its selectivity for this receptor allows for the specific activation of this pathway without affecting other adrenergic receptors. However, its use in lab experiments is limited by its high cost and limited availability.
未来方向
There are several potential future directions for research on N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of obesity and metabolic disorders. Another area of research is the development of more selective β3-adrenergic receptor agonists with improved potency and pharmacokinetic properties. Finally, there is interest in studying the effects of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride in human clinical trials to determine its safety and efficacy for the treatment of obesity and metabolic disorders.
In conclusion, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a promising candidate for the treatment of obesity and metabolic disorders. Its selective activation of the β3-adrenergic receptor leads to increased energy expenditure and reduced body weight gain. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride involves the reaction of 4-chloro-3-methylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3-methylphenylamine. This intermediate is then reacted with 1-chloropropane in the presence of a base to form N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine. Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid.
科学研究应用
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. In animal studies, it has been shown to increase energy expenditure and reduce body weight gain. It also improves insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11-10-12(6-7-13(11)15)17-9-5-8-16-14(2,3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSPHVJBFINBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

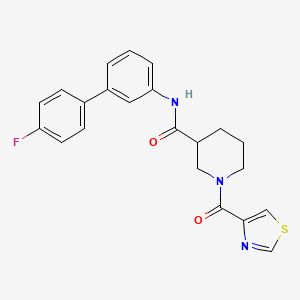
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
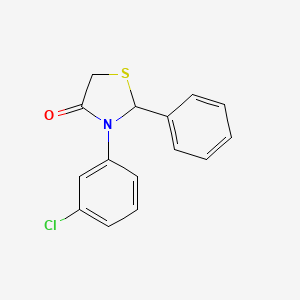

![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)

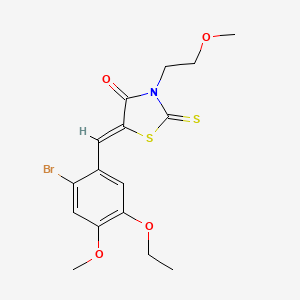
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
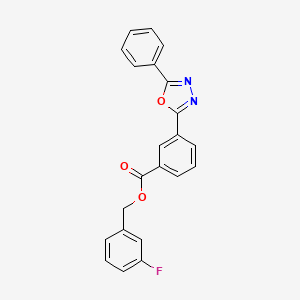
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)